Methoxycarbonyl isothiocyanate
Overview
Description
Methoxycarbonyl isothiocyanate is an organic compound characterized by the presence of both methoxycarbonyl and isothiocyanate functional groups. This compound is of significant interest due to its versatile applications in synthetic chemistry and potential biological activities. The general structure of this compound can be represented as CH₃O₂C-N=C=S.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxycarbonyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of methoxycarbonyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method ensures efficient mixing and precise control over reaction parameters, leading to higher yields and purity of the final product. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methoxycarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methoxycarbonyl amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Acetone, dichloromethane, and tetrahydrofuran.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products Formed:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Methoxycarbonyl Amine: Formed through hydrolysis.
Scientific Research Applications
Methoxycarbonyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for labeling and detecting biomolecules in biochemical assays.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of methoxycarbonyl isothiocyanate involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. In biological systems, this compound can inhibit the activity of enzymes by reacting with their active sites, thereby exerting its biological effects.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Known for its use in peptide sequencing.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent aroma.
Benzyl Isothiocyanate: Exhibits anticancer properties.
Methoxycarbonyl isothiocyanate stands out due to its versatility in synthetic applications and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAAYMITJMZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956709 | |
Record name | Methyl carbonisothiocyanatidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-49-0 | |
Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxycarbonyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl carbonisothiocyanatidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOXYCARBONYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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